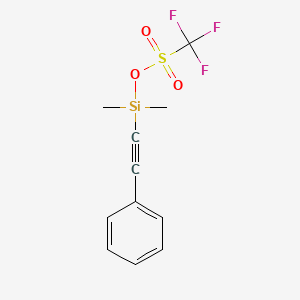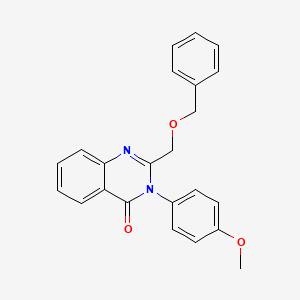
2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves a multi-step process. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the benzyloxy and methoxyphenyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly in the areas of cancer and infectious diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-((benzyloxy)methyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one include other quinazolinone derivatives with different substituents. Examples include:
- 2-((benzyloxy)methyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one
- 2-((benzyloxy)methyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique biological activities and chemical reactivity. The presence of the benzyloxy and methoxyphenyl groups may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
140896-22-6 |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-(phenylmethoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O3/c1-27-19-13-11-18(12-14-19)25-22(16-28-15-17-7-3-2-4-8-17)24-21-10-6-5-9-20(21)23(25)26/h2-14H,15-16H2,1H3 |
Clave InChI |
DBPNXPHPTBDCHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)COCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


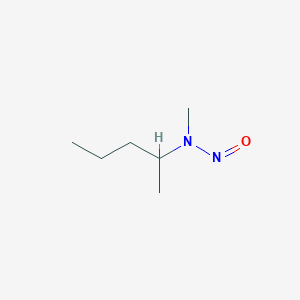
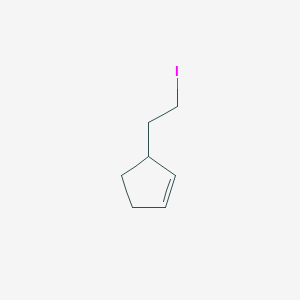
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
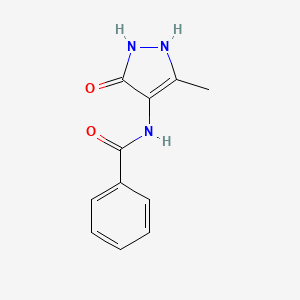
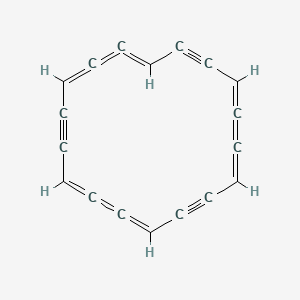
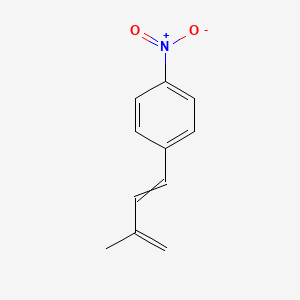
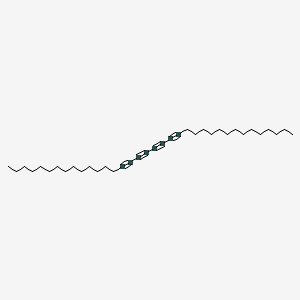
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

